Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate
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Overview
Description
Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate typically involves multiple steps. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as solvent-free reactions or the use of continuous flow reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups in place of the chlorine atoms .
Scientific Research Applications
Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate include other spirocyclic quinoline derivatives and cycloalkane-based compounds .
Uniqueness
What sets Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate apart is its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
1384265-55-7 |
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Molecular Formula |
C17H19Cl2NO3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-5-oxospiro[6,8-dihydroquinoline-7,1'-cyclohexane]-3-carboxylate |
InChI |
InChI=1S/C17H19Cl2NO3/c1-2-23-16(22)13-14(18)12-10(20-15(13)19)8-17(9-11(12)21)6-4-3-5-7-17/h2-9H2,1H3 |
InChI Key |
AAHLTMFRQZIHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CC3(CCCCC3)CC2=O)N=C1Cl)Cl |
Origin of Product |
United States |
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